4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one
Description
4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a hydroxymethyl (-CH2OH) substituent at the 4-position and a 3-(trifluoromethyl)phenyl group at the 1-position of the pyrrolidinone ring. Its molecular formula is C12H12F3NO2, with a molar mass of 275.23 g/mol. This compound is commercially available (e.g., BLD Pharm Ltd., CymitQuimica) and is likely utilized in medicinal chemistry or agrochemical research due to its structural versatility .
Properties
IUPAC Name |
4-(hydroxymethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)9-2-1-3-10(5-9)16-6-8(7-17)4-11(16)18/h1-3,5,8,17H,4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORWXFJITROCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the pyrrolidin-2-one ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The trifluoromethylphenyl group can be introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride or potassium tert-butoxide.
Addition: Electrophilic addition reactions may involve reagents like bromine or hydrogen chloride.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific conditions and reagents used.
Scientific Research Applications
Overview
4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is a compound belonging to the pyrrolidinone class, which has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group. This group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug discovery and development.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolidinones have been evaluated for their efficacy against various cancer cell lines. The National Cancer Institute (NCI) has protocols for assessing the cytotoxicity of such compounds, revealing promising results in inhibiting cell growth in human tumor cells. The compound's ability to interact with multiple biological targets may contribute to its anticancer potential .
Antimicrobial Properties
Research indicates that pyrrolidinone derivatives can possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance binding affinity to bacterial targets, potentially leading to effective treatments for infections caused by resistant strains . Case studies have demonstrated that similar compounds show inhibitory effects against pathogens like Pseudomonas aeruginosa and Escherichia coli, indicating a broad spectrum of antimicrobial activity .
Pharmacokinetics and Drug Design
The pharmacokinetic profile of 4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is enhanced by the trifluoromethyl substituent, which contributes to:
- Increased Metabolic Stability : This stability can lead to improved bioavailability, making the compound more effective as a therapeutic agent.
- Drug-Like Properties : Computational studies assessing drug-like characteristics (ADME properties) indicate that this compound may meet criteria for further development as a pharmaceutical agent .
Data Summary Table
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Effective against various human tumor cell lines |
| Antimicrobial | Bacterial Inhibition | Active against Pseudomonas aeruginosa and E. coli |
| Pharmacokinetics | Bioavailability | Enhanced metabolic stability due to trifluoromethyl group |
Case Studies
- Anticancer Evaluation : A study conducted under NCI protocols demonstrated that similar compounds showed significant growth inhibition in cancer cell lines with mean GI values indicating potent anticancer activity .
- Antimicrobial Screening : Research on pyrrolidinone derivatives revealed strong inhibitory effects against multiple bacterial strains, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism by which 4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-(hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one, highlighting differences in substituents, properties, and applications:
Key Structural and Functional Insights:
The hydroxymethyl group (-CH2OH) improves hydrogen-bonding capacity, which may enhance target engagement in polar active sites (e.g., enzymes or receptors) .
Stereochemical Influence :
- Racemic mixtures, such as rac-(3R,4R)-3-chloro-4-(hydroxymethyl)-..., highlight the importance of stereochemistry in biological activity. Enantiopure forms might exhibit distinct pharmacokinetic or pharmacodynamic profiles .
Functional Group Modifications: Introduction of fluorine (e.g., 3-fluoro-4-hydroxyphenyl in ) or methoxy groups (e.g., in benzimidazole derivatives ) can fine-tune electronic properties and metabolic stability. Radiolabeled analogs like [18F]FMPEP-d2 demonstrate how strategic substitution (e.g., fluoromethoxy groups) enables applications in diagnostic imaging .
Environmental and Metabolic Stability :
- Metabolites such as 4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one were undetected in soil studies, suggesting rapid degradation or low environmental persistence compared to parent herbicides .
Biological Activity
4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one, a compound with significant structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is , with a molecular weight of approximately 273.24 g/mol. The compound contains a pyrrolidine ring, a hydroxymethyl group, and a trifluoromethyl-substituted phenyl group, which contribute to its unique reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can possess antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and efficacy against bacterial strains .
- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. For instance, it has been observed to induce apoptosis in specific cancer cell lines through the activation of caspase pathways .
- Neuroprotective Effects : There is emerging evidence indicating that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Antimicrobial Activity Case Study
In a study assessing the antimicrobial efficacy of various pyrrolidine derivatives, 4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.
Anticancer Activity Case Study
A focused investigation into the anticancer properties revealed that treatment with the compound led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis confirmed the induction of apoptosis, with increased levels of cleaved caspase-3 observed post-treatment, suggesting a mechanism involving programmed cell death.
Mechanistic Insights
The biological activities of 4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways associated with cancer progression.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
